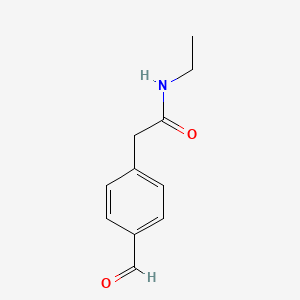
N-Ethyl-2-(4-formylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-(4-formylphenyl)acetamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features an acetamide group bonded to an ethyl group and a benzene ring substituted with a formyl group in the para position . This compound is known for its stability, solubility, and reactivity, making it suitable for various applications in research and industry .
Vorbereitungsmethoden
The preparation of N-Ethyl-2-(4-formylphenyl)acetamide involves several steps:
Halogenation Reaction: A compound (VIII) undergoes halogenation with a halogenating agent to form compound (VII).
Hydrolysis: Compound (VII) is hydrolyzed to yield compound (VI).
Esterification: Compound (VI) undergoes esterification with compound (V) to produce compound (IV).
Amine Transesterification: Compound (IV) reacts with ethylamine or its salt (compound III) to form compound (II).
Oxidation: Compound (II) is oxidized to produce this compound.
This synthesis process is advantageous due to its high yield, short synthesis steps, and the use of conventional and easily available starting materials .
Analyse Chemischer Reaktionen
N-Ethyl-2-(4-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-(4-formylphenyl)acetamide has several applications in scientific research:
Pharmaceuticals: It serves as a building block for synthesizing various drugs, particularly those targeting neurological diseases, inflammation, and infections.
Chemical Research: It is used as a reagent and intermediate in organic synthesis, enabling the exploration of new synthetic pathways and the development of innovative chemical processes.
Materials Science:
Wirkmechanismus
The mechanism of action of N-Ethyl-2-(4-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group and the ethyl group on the acetamide moiety enhance the compound’s stability and biological activity . These structural features contribute to its ability to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-2-(4-formylphenyl)acetamide can be compared with other similar compounds, such as:
N-Ethyl-4-formyl-benzeneacetamide: Similar structure but with different substituents on the benzene ring.
N-Acetyl-2-arylethylamines: Compounds containing an acetamide group linked to an arylethylamine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-ethyl-2-(4-formylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-2-12-11(14)7-9-3-5-10(8-13)6-4-9/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
LCWMIEKBFLXXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride](/img/structure/B14114355.png)
![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14114362.png)
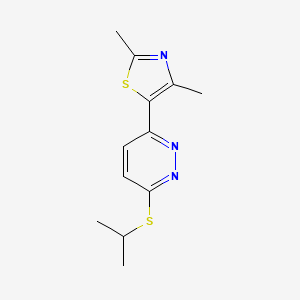
![N-(4-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114373.png)
![[5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14114378.png)
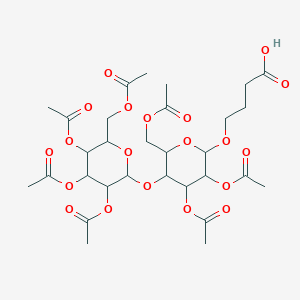
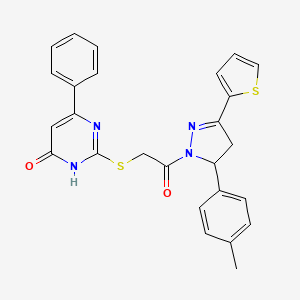

![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)
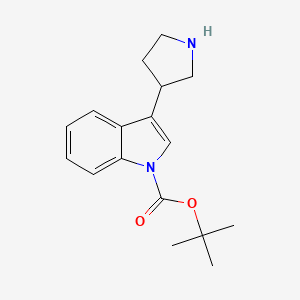
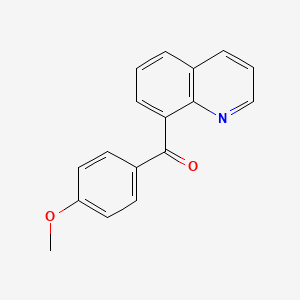

![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)
